
O-Desmethyl Sulfadoxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Desmethyl Sulfadoxine is a chemical compound with the molecular formula C11H12N4O4S. It is an impurity of Sulfadoxine, a long-acting sulfonamide used primarily in combination with other drugs to treat malaria. The compound is also known by its chemical name, 4-Amino-N-(6-hydroxy-5-methoxypyrimidin-4-yl)benzenesulfonamide oxalate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Sulfadoxine typically involves the demethylation of Sulfadoxine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale demethylation processes. These processes are optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: O-Desmethyl Sulfadoxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemical and Analytical Applications
Reference Standard in Analytical Chemistry
O-Desmethyl Sulfadoxine is utilized as a reference standard in analytical chemistry. It is essential for method development and validation, particularly in the assessment of sulfadoxine formulations. Its presence helps ensure the accuracy and reliability of analytical methods used in drug testing and quality control.
Synthesis and Purification
The synthesis of this compound typically involves the demethylation of sulfadoxine using agents like boron tribromide or aluminum chloride under controlled conditions. In industrial settings, large-scale production employs optimized demethylation processes followed by purification techniques such as recrystallization and chromatography to achieve high purity levels necessary for research and pharmaceutical applications.
Biological Applications
Pharmacological Research
this compound is being studied for its biological activity, particularly its mechanism of action against malaria. It inhibits dihydropteroate synthetase, an enzyme critical for folic acid synthesis in the Plasmodium falciparum parasite. By disrupting this pathway, it hinders the parasite's ability to reproduce, making it a focus for developing new antimalarial therapies .
Role as an Impurity in Drug Formulations
Research has highlighted this compound's role as an impurity in sulfadoxine formulations. Understanding its effects on drug efficacy and safety is crucial, especially in regions with high prevalence of drug resistance. Monitoring its levels can help optimize treatment regimens for malaria prevention during pregnancy .
Medical Applications
Intermittent Preventive Treatment in Pregnancy
this compound is part of studies examining the effectiveness of intermittent preventive treatment with sulfadoxine-pyrimethamine (IPTp-SP) during pregnancy. Despite challenges posed by drug resistance, IPTp-SP remains associated with improved maternal health outcomes, such as reduced rates of low birth weight and maternal anemia .
Safety Profiles and Toxicity Studies
Extensive research has been conducted on the safety profiles of sulfadoxine and its derivatives, including this compound. Studies indicate that when administered correctly during pregnancy, it does not significantly increase teratogenic risks. However, ongoing pharmacovigilance is essential to monitor potential adverse reactions associated with its use .
Case Studies and Research Findings
Mecanismo De Acción
O-Desmethyl Sulfadoxine, like Sulfadoxine, inhibits the enzyme dihydropteroate synthetase. This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to folic acid, which is essential for DNA synthesis and cell growth in Plasmodium falciparum, the parasite responsible for malaria. By inhibiting this enzyme, this compound disrupts folic acid synthesis, thereby hindering the parasite’s ability to reproduce .
Comparación Con Compuestos Similares
Sulfadoxine: The parent compound, used in combination with pyrimethamine to treat malaria.
Sulfamethoxazole: Another sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: A sulfonamide antibiotic used to treat toxoplasmosis and other infections
Uniqueness: O-Desmethyl Sulfadoxine is unique due to its specific structural modification, which involves the removal of a methyl group from Sulfadoxine. This modification can influence its pharmacokinetic properties and biological activity, making it a valuable compound for research and quality control in pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing O-Desmethyl Sulfadoxine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves demethylation of sulfadoxine using enzymatic or chemical methods. Characterization requires HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight verification. Purity standards (≥95%) should align with pharmacopeial guidelines. Safety protocols, such as handling under fume hoods and using PPE (gloves, lab coats), are critical due to the compound’s potential toxicity . Experimental details, including solvent systems and reaction conditions, must be thoroughly documented to ensure reproducibility .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and what validation parameters are essential?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key validation parameters include:
- Linearity (R² ≥ 0.99 over the expected concentration range).
- Accuracy (85–115% recovery).
- Precision (CV ≤ 15%).
- Matrix effects (assessed via post-column infusion).
Cross-validation with HPLC-UV is recommended for method robustness. Full analytical protocols should be included in supplementary materials .
Q. How does pH and temperature affect the stability of this compound in solution?
- Methodological Answer : Stability studies should follow ICH Q1A guidelines :
- Test solutions at pH 1.2 (gastric), 6.8 (intestinal), and 7.4 (blood) under controlled temperatures (4°C, 25°C, 40°C).
- Use UV-spectroscopy or HPLC to monitor degradation over time (e.g., 0, 7, 14, 30 days).
- Calculate degradation kinetics (e.g., first-order rate constants). Report deviations ≥10% from initial concentrations as significant .
Advanced Research Questions
Q. What molecular mechanisms underlie the metabolic conversion of sulfadoxine to this compound, and how do genetic polymorphisms in CYP450 enzymes influence this pathway?
- Methodological Answer : Use in vitro cytochrome P450 (CYP) assays with human liver microsomes to identify responsible isoforms (e.g., CYP2C9). Employ kinetic analyses (Km, Vmax) and inhibitor studies (e.g., sulfaphenazole for CYP2C9). Genotype-phenotype correlations require PCR-based sequencing of CYP alleles in clinical cohorts. Contradictory data on metabolic rates may arise from ethnic variability in CYP2C9*2/*3 polymorphisms, necessitating stratified analysis .
Q. How do pharmacokinetic (PK) interactions between this compound and antimalarial partners (e.g., pyrimethamine) impact therapeutic efficacy and resistance development?
- Methodological Answer : Conduct PK/PD modeling in animal models or clinical trials:
- Measure plasma concentrations via LC-MS/MS at multiple timepoints.
- Calculate AUC, Cmax, and half-life.
- Correlate PK parameters with in vivo efficacy (e.g., parasite clearance time) and in vitro resistance thresholds (IC₅₀ shifts). Conflicting efficacy data may stem from variable drug ratios or adherence; meta-analyses using PRISMA guidelines can resolve discrepancies .
Q. What genomic and proteomic markers are associated with Plasmodium falciparum resistance to this compound, and how can these be systematically validated?
- Methodological Answer :
- Perform whole-genome sequencing of resistant strains to identify mutations (e.g., dhps A581G).
- Validate via CRISPR-Cas9 gene editing in wild-type parasites.
- Use proteomic profiling (2D gel electrophoresis or LC-MS/MS) to assess overexpression of detoxification enzymes.
Contradictions in resistance markers often arise from regional strain diversity; cross-study comparisons require standardized MIC assays and WHO-endorsed protocols .
Q. How can contradictions in clinical trial data on this compound’s efficacy be resolved through advanced statistical approaches?
- Methodological Answer : Apply Bayesian meta-analysis to harmonize heterogeneous datasets. Key steps:
- Stratify data by covariates (e.g., patient age, geographic region).
- Use random-effects models to account for between-study variance.
- Perform sensitivity analyses to exclude outliers.
Transparent reporting of funnel plots and Egger’s test is critical to detect publication bias .
Q. Methodological Frameworks
- For Experimental Design : Use PICO (Population: malaria patients; Intervention: this compound; Comparison: standard therapy; Outcome: parasite clearance) to structure hypotheses .
- For Data Contradictions : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
Propiedades
Número CAS |
1346604-08-7 |
---|---|
Fórmula molecular |
C₁₁H₁₂N₄O₄S |
Peso molecular |
296.3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.